molecular formula C14H13NO B1392009 2-(3-Methylbenzoyl)-5-methylpyridine CAS No. 1187170-11-1

2-(3-Methylbenzoyl)-5-methylpyridine

Cat. No. B1392009
M. Wt: 211.26 g/mol
InChI Key: XEMHJWSILIBAPR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the functional groups present in the molecule.



Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

  • Molecular Structure and Antioxidant Activity Analysis :

    • A study by (Yılmaz et al., 2020) focused on a novel phthalide derivative related to 2-(3-Methylbenzoyl)-5-methylpyridine. They analyzed its structure using X-ray diffraction and quantum chemical computation. The study also explored the compound's antioxidant activities and DNA binding affinity.
  • Hydrodesulfurization and Hydrodenitrogenation :

    • Research by (Egorova & Prins, 2004) and (Egorova & Prins, 2006) examined the influence of molecules like 2-methylpyridine on hydrodesulfurization and hydrodenitrogenation processes, which are crucial in petroleum refining.
  • Coordination Polymers and Complexes :

    • A study by (Pedireddi & Varughese, 2004) explored the self-assembly and structural analysis of coordination polymers involving pyridine derivatives, demonstrating potential applications in materials science.
  • Supramolecular Structure and Non-Covalent Interactions :

    • The work of (Hanif et al., 2020) and (Khalib et al., 2015) delved into the formation of molecular salts with pyridine derivatives, highlighting their structural characteristics and non-covalent interactions.
  • Synthesis and Characterization of Novel Compounds :

    • Research by (Bagdi et al., 2015) and (Linsha, 2015) focused on the synthesis of new compounds based on pyridine derivatives, contributing to the advancement in organic chemistry and drug design.

Safety And Hazards

This involves determining the toxicity, flammability, and environmental impact of the compound. It can also include information on safe handling and disposal.


Future Directions

This involves potential future research directions. It can include potential applications of the compound, areas where further study is needed, or new synthesis methods or reactions that could be developed.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or databases, or perform experimental studies.


properties

IUPAC Name

(3-methylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMHJWSILIBAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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